![molecular formula C13H13NO2 B113117 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde CAS No. 861162-64-3](/img/structure/B113117.png)
1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as condensation, reduction, and reductive amination . For instance, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was synthesized in good yield by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .Scientific Research Applications
Novel Synthesis Methods and Chemical Transformations
- A novel four-step synthesis pathway to the pyrrolo[2,1-c][1,4]benzodiazocine ring system utilizes 1H-pyrrole-2-carbaldehyde derivatives, demonstrating the compound's utility in constructing complex heterocyclic structures through oxidation and Dieckmann condensation processes (Konstantina Koriatopoulou, N. Karousis, & G. Varvounis, 2008).
- Research on synthesizing 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and evaluating their antioxidant and anti-inflammatory activity indicates the potential of pyrrole-2-carbaldehyde derivatives in medicinal chemistry, providing a foundation for further exploration of their pharmacological properties (Bono Naga Sudha, N. Subbaiah, & Manchala Mahalakshmi, 2021).
- Another study presented an efficient preparation method for 3-fluoropyrroles from 2-aryl-5-(bromomethyl)-1-pyrrolines, showcasing the adaptability of pyrrole-2-carbaldehyde derivatives in synthesizing fluorinated compounds with potential applications in drug design and materials science (Riccardo Surmont et al., 2009).
Biological Applications and Material Science
- A study on the supramolecular chains of high nuclearity {Mn(III)25} barrel-like single molecule magnets introduced 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand, illustrating the compound's role in developing materials with magnetic properties, which could have implications for information storage technologies (Dimosthenis P. Giannopoulos et al., 2014).
Conversion and Functionalization
- A practical method converted carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes (pyrralines), showing how derivatives of pyrrole-2-carbaldehyde can be utilized in synthesizing complex molecules from simple sugars, which might be beneficial in developing new drugs, food flavors, and functional materials (N. Adhikary et al., 2015).
Innovative Synthesis and Chemical Properties
- Research focused on the synthesis of triazole conjugated pyrazole chalcone derivatives highlights the versatility of 1H-pyrrole-2-carbaldehyde derivatives in creating compounds with potential pharmaceutical applications, underlining the importance of innovative synthetic strategies in drug discovery (Venkataramana Rupireddy, V. Chittireddy, & A. Dongamanti, 2019).
Mechanism of Action
Target of Action
The compound 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde, also known as 1-(4-methoxybenzyl)-1H-pyrrole-2-carbaldehyde, is a multi-target directed ligand (MTDL). It is rationally designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
Mode of Action
The compound interacts with its targets in a specific manner. It prevents amyloid beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) and BACE levels in APPswe-expressing cells . Furthermore, it reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
The compound affects multiple biochemical pathways. It influences in vivo neurogenesis, oxidative and inflammatory pathways . The modulation of these pathways is crucial in the pathophysiology of Alzheimer’s Disease.
Pharmacokinetics
It is known that the compound is used as an internal standard for lc–ms analysis in drug absorption, distribution, and other pharmacokinetics studies .
Result of Action
The compound has shown beneficial effects in preclinical AD-like models . It prevents the formation of Aβ and reduces the levels of phosphorylated forms of tau . These actions are significant as they address the two main features of the AD pathophysiology.
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]pyrrole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-13-6-4-11(5-7-13)9-14-8-2-3-12(14)10-15/h2-8,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIJCYZYIPQWTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424628 | |
Record name | 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
861162-64-3 | |
Record name | 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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